卡格列净半水合物

描述

Canagliflozin hemihydrate, also known as JNJ-28431754 and TA 7284, is a drug of the gliflozin class or subtype 2 sodium-glucose transport (SGLT-2) inhibitors used for the treatment of type 2 diabetes . It is used together with proper diet and exercise to treat type 2 diabetes. It is also used to lower the risk of heart attack, stroke, or death in patients with type 2 diabetes and heart or blood vessel disease .

Synthesis Analysis

Canagliflozin is synthesized through a series of chemical reactions. The target product is further sloughed pivaloyl group under acidic conditions to generate the target compound .Molecular Structure Analysis

The molecular formula of Canagliflozin hemihydrate is C48H52F2O11S2 and its molecular weight is 907.05 .Chemical Reactions Analysis

Canagliflozin hemihydrate has been studied for its solubility behavior combining crystallographic and Hirshfeld surface calculations . Linearity was determined by three injections of seven different CFH concentrations .Physical And Chemical Properties Analysis

Canagliflozin hemihydrate has a molecular weight of 907.05 and a molecular formula of C48H52F2O11S2 . It is stable if stored as directed and should be protected from light and heat .科学研究应用

Enhanced Oral Bioavailability and Anti-Diabetic Activity

Canagliflozin (CFZ), a novel SGLT II antagonist, exhibits erratic absorption after oral administration . Researchers have developed a spray dried lipid based formulation (solid SMEDDS) to enhance the oral bioavailability and anti-diabetic activity of CFZ . This formulation has shown significant improvement in the biopharmaceutical properties of CFZ .

Improved Solubility and Permeability

Another study aimed to systematically optimize and develop microemulsion preconcentrates to improve the solubility and oral bioavailability profile of canagliflozin . The optimized formulation showed desired attributes of measured responses with minimum experimental variation .

Inhibition of Hemolytic Activity

Canagliflozin significantly inhibits the hemolytic activity of hemolysin . The results combined with molecular dynamics simulation, surface plasmon resonance, and nano differential scanning fluorimetry show that canagliflozin inhibits the hemolytic activity of SLY by binding to SLY .

Solubility Behavior Investigation

The two-dimensional fingerprint plots of Hirshfeld surface analysis were used to compare the intermolecular interactions between CG-H2O and CG-Hemi . This investigation provides insights into the solubility behavior of Canagliflozin Hydrate .

作用机制

Target of Action

Canagliflozin hemihydrate primarily targets the sodium-glucose co-transporter 2 (SGLT2) . SGLT2 is found in the proximal tubules of the kidney and plays a crucial role in reabsorbing filtered glucose from the renal tubular lumen .

Mode of Action

Canagliflozin hemihydrate acts as an inhibitor of SGLT2 . By inhibiting SGLT2, it prevents the kidneys from reabsorbing glucose into the bloodstream . Instead, the glucose is excreted through urine, effectively reducing blood glucose levels .

Biochemical Pathways

The inhibition of SGLT2 by canagliflozin hemihydrate leads to a significant reduction in the reabsorption of filtered glucose and a lowering of the renal threshold for glucose . This results in increased urinary glucose excretion (UGE), thereby reducing plasma glucose concentrations . The drug also induces fasting-like and aestivation-like metabolic patterns, which contribute to the regulation of metabolic reprogramming in diabetic kidney disease (DKD) .

Pharmacokinetics

Canagliflozin hemihydrate is orally active and is rapidly absorbed, achieving peak plasma concentrations in 1–2 hours . It has an oral bioavailability of 65% . The drug is primarily metabolized by UGT enzymes (UGT1A9, UGT2B4) to O-glucuronides (M7 and M5) and minimally by CYP3A4 . Approximately 60% of the administered dose is excreted in the feces and 33% in the urine . The half-life of orally administered canagliflozin 100 or 300 mg in healthy participants is 10.6 and 13.1 hours, respectively .

Result of Action

The end result of canagliflozin administration is increased urinary excretion of glucose and less renal absorption of glucose, decreasing glucose concentration in the blood and improving glycemic control . It also reduces HbA1c levels by 0.77% to 1.16% when given by itself or in combination with other drugs .

Action Environment

The efficacy of canagliflozin hemihydrate can be influenced by various environmental factors. For instance, its systemic exposure is increased in patients with renal impairment relative to those with normal renal function . The efficacy is reduced in patients with renal impairment due to the reduced filtered glucose load . Furthermore, co-administration of drugs that are specific CYP inhibitors or inducers may affect the pharmacokinetics of canagliflozin .

安全和危害

Canagliflozin hemihydrate is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

未来方向

Canagliflozin is indicated to be used with diet and exercise to lower blood sugar in adults with type 2 diabetes; to reduce the risk of major heart-related events such as heart attack, stroke, or death in people with type 2 diabetes who have known heart disease; and to reduce the risk of end-stage kidney disease, worsening of kidney function, heart-related death, and being hospitalized for heart failure in certain people with type 2 diabetes and diabetic kidney disease .

属性

IUPAC Name |

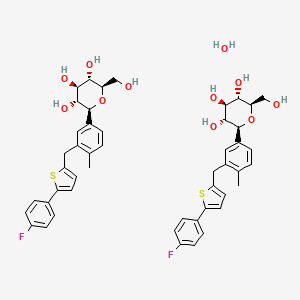

(2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C24H25FO5S.H2O/c2*1-13-2-3-15(24-23(29)22(28)21(27)19(12-26)30-24)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14;/h2*2-10,19,21-24,26-29H,11-12H2,1H3;1H2/t2*19-,21-,22+,23-,24+;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOFTEAWFCUTOS-TUGBYPPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

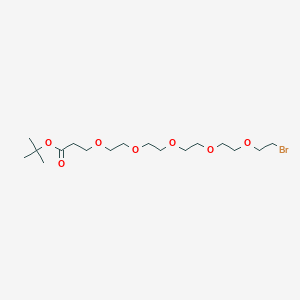

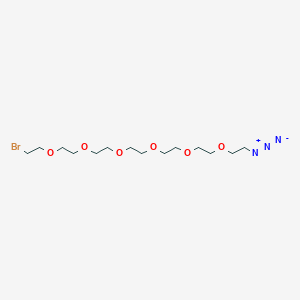

Canonical SMILES |

CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F.CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F.CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H52F2O11S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

907.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Invokana | |

CAS RN |

928672-86-0 | |

| Record name | Canagliflozin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928672860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S)-1,5-anhydro-1-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucitol hemihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CANAGLIFLOZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SAC974Z85 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。